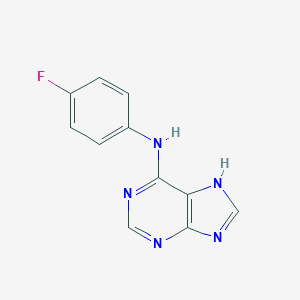

(4-Fluorophenyl)(9H-purin-6-yl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Fluorophenyl)(9H-purin-6-yl)amine, also known as this compound, is a useful research compound. Its molecular formula is C11H8FN5 and its molecular weight is 229.21 g/mol. The purity is usually 95%.

The exact mass of the compound 7H-ADENINE, N-(p-FLUOROPHENYL)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (4-Fluorophenyl)(9H-purin-6-yl)amine is a derivative of purine that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antiviral applications. This article explores the biological activity of this compound, detailing its mechanisms, efficacy against various targets, and relevant case studies.

Chemical Structure

The chemical structure of this compound features a fluorinated phenyl group attached to a purine base, which is known for its role in various biological processes. The presence of the fluorine atom is significant as it can influence the compound's pharmacokinetic properties and biological activity.

The biological activity of this compound primarily involves its interaction with specific protein targets, particularly kinases. The compound has been shown to inhibit several kinases that play critical roles in cell signaling pathways associated with cancer proliferation.

Key Mechanisms:

- Kinase Inhibition : Studies have demonstrated that derivatives of this compound can inhibit Bcr-Abl, BTK, and FLT3-ITD kinases, which are implicated in various hematological malignancies. For instance, one study reported an IC50 value of 70 nM for Bcr-Abl inhibition and significant cytotoxic effects on leukemia cell lines at low concentrations .

- Antiviral Properties : The compound's structural analogs have been explored for their potential as antiviral agents against Zika virus by targeting the NS5 methyltransferase enzyme, crucial for viral replication .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Case Studies

- Cancer Therapeutics : A study evaluated a series of purine derivatives, including this compound, demonstrating potent inhibitory effects on leukemia cell lines (K562, MV4-11). The compounds exhibited significant cytotoxicity and inhibited downstream signaling pathways associated with cell survival .

- Antiviral Development : Research focused on the design of S-adenosylmethionine analogs incorporating the 4-fluorophenyl moiety showed promising results in inhibiting Zika virus replication through effective binding to the NS5 methyltransferase . This highlights the potential for developing antiviral therapies based on this compound's structure.

Propiedades

IUPAC Name |

N-(4-fluorophenyl)-7H-purin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN5/c12-7-1-3-8(4-2-7)17-11-9-10(14-5-13-9)15-6-16-11/h1-6H,(H2,13,14,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRHVVOELSYCSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC=NC3=C2NC=N3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30223881 |

Source

|

| Record name | 7H-Adenine, N-(p-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73663-95-3 |

Source

|

| Record name | 7H-Adenine, N-(p-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073663953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(p-Fluorophenyl)adenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7H-Adenine, N-(p-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.